molecular formula C9H6Cl2N4 B3855609 (E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B3855609
M. Wt: 241.07 g/mol
InChI Key: SMJZMXGQDPFVFV-LNKIKWGQSA-N
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Description

“N-(2,3-dichlorobenzylidene)-4H-1,2,4-triazol-4-amine” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “2,3-dichlorobenzylidene” part indicates a benzene ring with two chlorine atoms attached at the 2nd and 3rd positions .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of the corresponding amine (in this case, 4H-1,2,4-triazol-4-amine) with the appropriate aldehyde or ketone (in this case, a 2,3-dichlorobenzylidene derivative) to form an imine linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a benzene ring via an imine linkage. The benzene ring would have two chlorine atoms attached .


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially participate in various chemical reactions. For example, it could undergo nucleophilic substitution reactions at the chlorine positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atoms and the imine linkage could influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, many 1,2,4-triazole derivatives are known to have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, studying its reactivity under various conditions, and developing new synthetic routes .

Properties

IUPAC Name

(E)-1-(2,3-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4/c10-8-3-1-2-7(9(8)11)4-14-15-5-12-13-6-15/h1-6H/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJZMXGQDPFVFV-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 2
(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 3
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(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 4
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(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 5
Reactant of Route 5
(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 6
Reactant of Route 6
(E)-1-(2,3-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

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